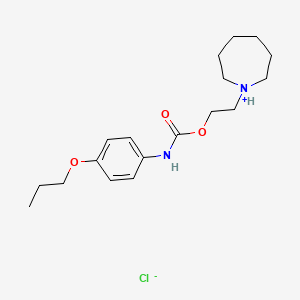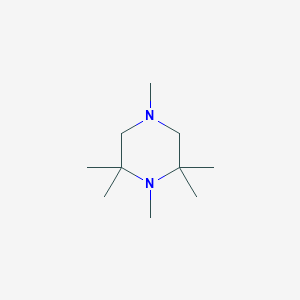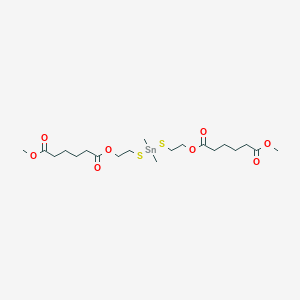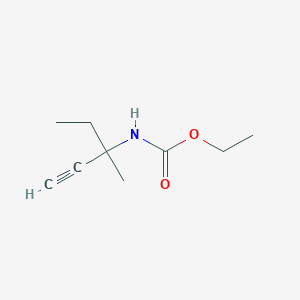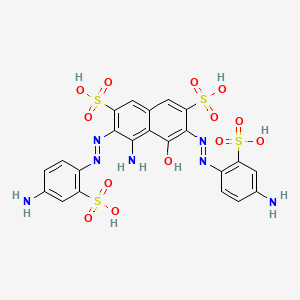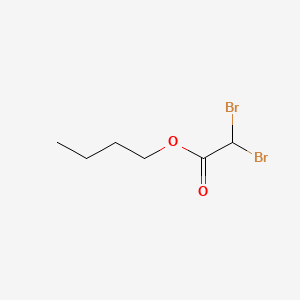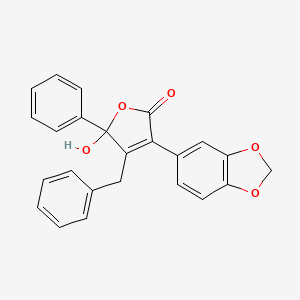
3-(1,3-Benzodioxol-5-yl)-4-benzyl-5-hydroxy-5-phenylfuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- is a complex organic compound that features a furanone ring fused with a benzodioxole moiety, along with hydroxy, phenyl, and phenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furanone ring can be reduced to form a dihydrofuranone.
Substitution: The phenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furanone ring would produce a dihydrofuranone derivative.
Scientific Research Applications
2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a COX inhibitor and cytotoxic agent. It shows promise in the development of new anti-inflammatory and anticancer drugs.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes . It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds such as 1-benzo[1,3]dioxol-5-yl-indoles share structural similarities and have been studied for their anticancer properties.
Furanone Derivatives: Other furanone-based compounds have been explored for their antimicrobial and antioxidant activities.
Uniqueness
What sets 2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- apart is its combination of structural motifs, which confer unique chemical and biological properties
Properties
CAS No. |
7512-78-9 |
|---|---|
Molecular Formula |
C24H18O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-benzyl-5-hydroxy-5-phenylfuran-2-one |
InChI |
InChI=1S/C24H18O5/c25-23-22(17-11-12-20-21(14-17)28-15-27-20)19(13-16-7-3-1-4-8-16)24(26,29-23)18-9-5-2-6-10-18/h1-12,14,26H,13,15H2 |
InChI Key |
SDCJODJPKKXXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(OC3=O)(C4=CC=CC=C4)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
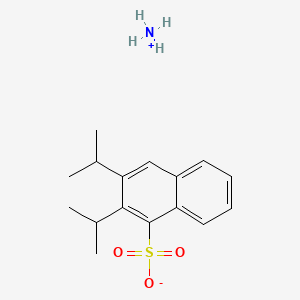
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
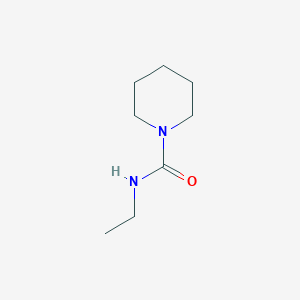
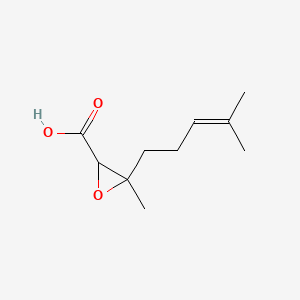
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
